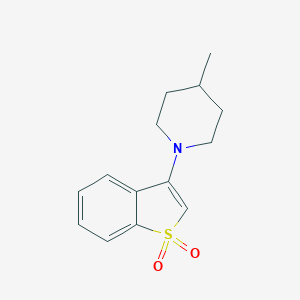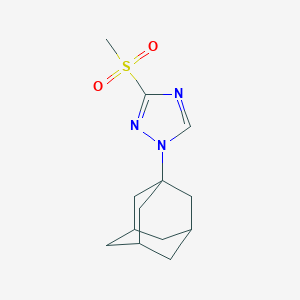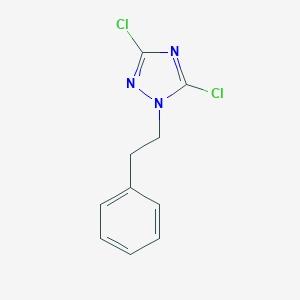
N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea, also known as BIPQ, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In neurons, N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea has been shown to have various biochemical and physiological effects, depending on the application. In cancer cells, N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In neurons, N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea has been shown to protect against oxidative stress and reduce inflammation. In drug delivery, N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea has been shown to form stable complexes with drugs and release them in a controlled manner.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea in lab experiments is its potential as a versatile tool for various applications, including cancer research, neurology, and drug delivery. Another advantage is its relatively simple synthesis method. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea. One direction is to further investigate its mechanism of action, which may lead to the development of more effective therapeutic agents. Another direction is to explore its potential as a drug carrier for targeted drug delivery. Additionally, the use of N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea in combination with other agents may enhance its efficacy in various applications.
Synthesis Methods
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea involves the reaction of 5-hydroxymethyl-1,3-benzodioxole and 9-xanthenylisocyanate in the presence of a base. The resulting product is then purified through column chromatography to obtain pure N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea has been studied for its potential applications in various fields, including cancer research, neurology, and drug delivery. In cancer research, N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea has shown promising results as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In neurology, N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea has been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress. In drug delivery, N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea has been studied for its potential use as a drug carrier, as it can form stable complexes with drugs and release them in a controlled manner.
properties
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea |
|---|---|
Molecular Formula |
C22H18N2O4 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(9H-xanthen-9-yl)urea |
InChI |
InChI=1S/C22H18N2O4/c25-22(23-12-14-9-10-19-20(11-14)27-13-26-19)24-21-15-5-1-3-7-17(15)28-18-8-4-2-6-16(18)21/h1-11,21H,12-13H2,(H2,23,24,25) |
InChI Key |
VCRGUIIMXLRDNX-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)NC3C4=CC=CC=C4OC5=CC=CC=C35 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)NC3C4=CC=CC=C4OC5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B249367.png)
![N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2,2-dimethylpropanamide](/img/structure/B249368.png)

![4-({4-[2-(Phenylsulfonyl)ethyl]phenyl}sulfonyl)morpholine](/img/structure/B249380.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B249381.png)
![N-{4-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide](/img/structure/B249383.png)
![N-(4-acetylphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B249384.png)

![N-[4-(acetylamino)phenyl]-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B249388.png)




